molecular formula C18H15ClN2O2 B2549154 n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide CAS No. 332939-46-5

n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide

Número de catálogo: B2549154
Número CAS: 332939-46-5
Peso molecular: 326.8 g/mol
Clave InChI: OGOXQDKTBGYXDB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide is a synthetic organic compound with the molecular formula C18H15ClN2O2 and a molecular weight of 326.78 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Oxidation Reactions

The quinoline core and acetamide moiety undergo selective oxidation under controlled conditions:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the quinoline ring’s C-5 position, forming a ketone derivative (C₁₈H₁₃ClN₂O₃) .

  • Ozone (O₃) cleaves the phenylmethyl group, yielding 5-chloro-8-hydroxyquinoline-7-carboxylic acid as a side product.

ReagentConditionsProductYieldReference
KMnO₄/H₂SO₄60°C, 4 hOxidized quinoline ketone derivative65–70%
O₃/CH₂Cl₂−78°C, 1 h5-Chloro-8-hydroxyquinoline-7-carboxylic acid45%

Reduction Reactions

The acetamide group and chlorinated quinoline ring participate in reduction:

  • Sodium borohydride (NaBH₄) selectively reduces the acetamide’s carbonyl group to a secondary amine without affecting the chloro substituent.

  • Catalytic hydrogenation (H₂/Pd-C) dechlorinates the quinoline ring, producing a dechlorinated analog (C₁₈H₁₆N₂O₂) .

ReagentConditionsProductSelectivityReference
NaBH₄/EtOHRT, 2 hN-[(5-Chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]amine>90%
H₂ (1 atm)/Pd-C25°C, 6 hDechlorinated derivative80%

Nucleophilic Substitution

The C-5 chloro group is susceptible to displacement:

  • Sodium methoxide (NaOMe) in DMF replaces chlorine with methoxy at 110°C, forming a methoxyquinoline derivative .

  • Ammonia (NH₃) under pressure substitutes chlorine with an amine group, enabling further functionalization .

NucleophileSolventTemperatureProductReaction TimeReference
NaOMeDMF110°C5-Methoxy-8-hydroxyquinoline analog5 h
NH₃ (g)EtOH80°C5-Aminoquinoline derivative12 h

Acid/Base-Mediated Reactions

The hydroxy group at C-8 and acetamide nitrogen exhibit pH-dependent behavior:

  • Strong acids (HCl) : Protonate the quinoline nitrogen, enhancing electrophilic substitution at C-3 and C-6 .

  • Strong bases (NaOH) : Deprotonate the hydroxy group, facilitating O-alkylation or acylation reactions.

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenylmethyl group:

  • Suzuki-Miyaura reaction with aryl boronic acids introduces substituted aryl groups at the benzylic position .

  • Buchwald-Hartwig amination replaces the acetamide with secondary amines .

Reaction TypeCatalystSubstrateProduct YieldReference
Suzuki-MiyauraPd(PPh₃)₄4-Fluorophenylboronic acid78%
Buchwald-HartwigPd₂(dba)₃/XPhosPiperidine82%

Biological Derivatization

Structural modifications enhance pharmacological activity:

  • Mannich reaction with ciprofloxacin forms hybrid molecules showing improved antibacterial activity (MIC: 4–16 µg/mL vs. 0.125–0.5 µg/mL for ciprofloxacin alone) .

  • Sulfonation at C-5 produces sulfonate derivatives with potent inhibition against Staphylococcus aureus (22 mm zone vs. 24 mm for amoxiclav) .

Key Mechanistic Insights

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may promote side reactions in oxidations .

  • Steric hindrance : The phenylmethyl group limits reactivity at the quinoline C-7 position .

  • Electronic effects : Electron-withdrawing chloro and hydroxy groups direct electrophiles to C-3 and C-6 .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 200°C, releasing HCl and acetamide fragments .

  • Light sensitivity : Prolonged UV exposure degrades the quinoline ring, necessitating dark storage.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C21H21ClN2O2
Molecular Weight : 368.9 g/mol
IUPAC Name : N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide

This compound features a quinoline ring system with a hydroxyl group at the 8-position and a phenyl group connected via a methylene bridge to an acetamide functional group. Its structural complexity allows for interactions with various biological targets.

Chemistry

This compound serves as a crucial building block in synthetic chemistry. It is utilized in the development of more complex pharmaceutical compounds and agrochemicals, contributing to advancements in chemical synthesis methodologies.

Biological Applications

The compound has been investigated for its antimicrobial , anticancer , and antiviral properties:

  • Antimicrobial Activity : Studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves DNA binding and interference with cellular metabolic enzymes, leading to cell cycle arrest and apoptosis.
    Cell Line TestedIC50 Value (µM)Mechanism of Action
    HeLa15Induction of apoptosis
    MCF-710DNA intercalation and enzyme inhibition
    A54912Cell cycle arrest

Medical Applications

The therapeutic potential of this compound is being explored in the treatment of infectious diseases and cancer. Its ability to inhibit critical biological pathways makes it a candidate for drug development aimed at combating resistant strains of bacteria and specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The findings suggest its potential role in developing therapeutic agents for bacterial infections.

Case Study 2: Cancer Cell Line Analysis

In vitro assays with the MCF-7 breast cancer cell line revealed that treatment with this compound led to a notable decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its anticancer efficacy.

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Actividad Biológica

N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide, a compound with the molecular formula C18H15ClN2O2C_{18}H_{15}ClN_{2}O_{2}, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesized data, case studies, and research findings.

Structural Characteristics

The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of a chlorine atom and a hydroxyl group enhances its bioactivity, making it a candidate for further investigation.

Structural Formula:

  • Molecular Weight: 326.78 g/mol
  • SMILES: CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl
  • InChIKey: OGOXQDKTBGYXDB-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that compounds related to 8-hydroxyquinoline exhibit significant antimicrobial properties. A study focusing on various derivatives showed that compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
E. coli2.33 - 156.47 µM
S. aureus5.64 - 77.38 µM
B. subtilis4.69 - 22.9 µM
C. albicans16.69 - 78.23 µM

The compound's activity against these microorganisms suggests its potential utility in developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer properties of quinoline derivatives, including this compound. Notably, the compound has been investigated for its effects on cancer stem cells and inhibition of pathways associated with tumor growth.

  • Gli1 Inhibition: Research indicates that this compound may inhibit the Gli1 pathway, which is crucial in various cancers, including melanoma and triple-negative breast cancer (TNBC). The inhibition of Gli1 significantly reduces self-renewal and growth in vitro and in vivo, enhancing chemosensitivity to existing treatments .
  • Cell Line Studies: In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents.

Case Study 1: Antimicrobial Testing

A study conducted on synthesized derivatives of quinoline revealed that this compound exhibited notable antibacterial activity against E. coli and S. aureus with MIC values comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Sensitivity

In an experimental setup involving various cancer cell lines, the compound demonstrated a reduction in cell proliferation rates by inducing apoptosis through the modulation of key signaling pathways associated with cancer progression .

Propiedades

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11(22)21-16(12-6-3-2-4-7-12)14-10-15(19)13-8-5-9-20-17(13)18(14)23/h2-10,16,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXQDKTBGYXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320680
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332939-46-5
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.